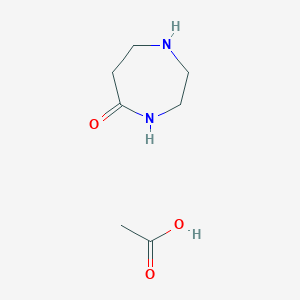

1,4-diazepan-5-one acetate

Description

Overview of the 1,4-Diazepane Heterocyclic Scaffold

The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This structural framework is a key component in a variety of biologically active compounds. The inherent flexibility of the seven-membered ring allows it to adopt multiple conformations, a property that is crucial for its interaction with biological targets. The presence of two nitrogen atoms provides sites for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties.

The synthesis of the 1,4-diazepane ring system can be achieved through various synthetic routes, often involving cyclization reactions. One common method is the Schmidt rearrangement of corresponding piperidin-4-ones. researchgate.net Another approach involves the cyclization of linear precursors containing the necessary amine and carbonyl functionalities. acs.org The versatility of these synthetic methods allows for the introduction of various substituents onto the diazepane ring, leading to a diverse chemical library for further investigation.

Significance of the 1,4-Diazepan-5-one (B1224613) Core as a Privileged Chemical Motif

The 1,4-diazepan-5-one core is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of new therapeutic agents. The combination of a flexible seven-membered ring, a lactam (a cyclic amide), and multiple points for substitution makes the 1,4-diazepan-5-one core a highly attractive starting point for drug discovery programs.

Derivatives of this core have been investigated for a wide range of biological activities, including as antimicrobial, anti-HIV, and anticancer agents. nih.govresearchgate.net Their structural similarity to benzodiazepines has also led to their exploration for neurological conditions. ontosight.ai The ability of the 1,4-diazepan-5-one scaffold to act as a peptidomimetic, mimicking the structure of peptide turns, further enhances its significance, allowing it to be used in the design of molecules that can modulate protein-protein interactions. nih.govresearchgate.net

Research Landscape of 1,4-Diazepan-5-one Acetate (B1210297) and Related Analogues

While specific research on 1,4-diazepan-5-one acetate is not extensively documented in publicly available literature, the broader class of 1,4-diazepan-5-one derivatives is a subject of active investigation. The acetate salt itself, with the chemical formula C7H14N2O2 and a molecular weight of approximately 174.20 g/mol , is commercially available, suggesting its use as a starting material or intermediate in synthesis.

The research landscape is primarily focused on the synthesis of novel analogues and their subsequent evaluation for various biological activities. For instance, N-benzyl derivatives of 1,4-diazepan-5-ones have been synthesized and studied for their potential as inhibitors of human nitric oxide synthesis and for their stereochemical properties. researchgate.netiucr.org Other studies have focused on creating libraries of 1,4-diazepan-5-ones for high-throughput screening to identify new bioactive compounds. nih.gov The synthesis of these derivatives often involves multi-step reactions, starting from readily available precursors. nih.gov

| Research Area | Focus | Example Analogues | Potential Applications |

|---|---|---|---|

| Medicinal Chemistry | Synthesis and biological evaluation of novel derivatives. | N-aryl and N-alkyl substituted 1,4-diazepan-5-ones | Anticancer, antiviral, CNS agents nih.govresearchgate.netontosight.ai |

| Peptidomimetics | Use of the scaffold to mimic peptide secondary structures. | Trisubstituted 1,4-diazepan-5-ones | Modulation of protein-protein interactions acs.orgnih.gov |

| Stereochemistry | Conformational analysis and synthesis of stereochemically pure isomers. | Diaryl-1,4-diazepan-5-ones | Understanding structure-activity relationships researchgate.netresearchgate.net |

| Synthetic Methodology | Development of efficient and diverse synthetic routes. | Fused 1,4-diazepan-5-one systems | Library synthesis for drug discovery scispace.com |

Academic Research Objectives for this compound Studies

The academic research objectives for studying this compound and its analogues are multifaceted and driven by the quest for new chemical entities with valuable properties. A primary objective is the exploration of new synthetic methodologies to create a diverse range of derivatives. This includes the development of "one-pot" synthesis procedures and the use of novel catalysts to improve efficiency and yield. scispace.com

Another key objective is the detailed characterization of these compounds, including their three-dimensional structure through techniques like X-ray crystallography and NMR spectroscopy. researchgate.net Understanding the conformational preferences of the 1,4-diazepan-5-one ring is crucial for designing molecules with specific biological activities.

Furthermore, a significant portion of academic research is dedicated to the biological evaluation of these compounds. This involves screening them against various targets to identify potential therapeutic applications. For example, researchers have investigated the potential of 1,4-diazepan-5-one derivatives as anticancer agents by evaluating their cytotoxicity against different cancer cell lines. derpharmachemica.com Docking studies are also employed to predict the binding of these molecules to biological targets and to guide the design of more potent analogues. nih.gov The overarching goal is to establish clear structure-activity relationships (SAR) that can inform the rational design of future drug candidates.

| Research Objective | Methodology | Expected Outcome |

|---|---|---|

| Synthetic Innovation | Development of novel synthetic routes (e.g., multi-component reactions). nih.gov | Increased chemical diversity and accessibility of derivatives. |

| Structural Analysis | X-ray crystallography, NMR spectroscopy, computational modeling. researchgate.net | Elucidation of conformational preferences and stereochemistry. |

| Biological Screening | In vitro and in vivo assays against various biological targets. derpharmachemica.com | Identification of novel bioactive compounds. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the scaffold and evaluation of biological activity. | Guidelines for the rational design of more potent and selective molecules. |

Properties

IUPAC Name |

acetic acid;1,4-diazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCHTLQVOSCJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CNCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,4 Diazepan 5 One Acetate and Its Derivatives

Direct Synthesis Approaches to the 1,4-Diazepan-5-one (B1224613) Core

The construction of the 1,4-diazepan-5-one nucleus is primarily achieved through two major strategic pathways: the expansion of smaller ring systems and the cyclization of acyclic precursors. These methods offer diverse routes to access the core structure and its substituted analogues.

Ring Expansion Reactions

Ring expansion reactions provide a powerful method for synthesizing seven-membered rings from more readily available five- or six-membered cyclic precursors. These transformations typically involve a rearrangement that inserts a heteroatom into the existing carbocyclic frame.

The Schmidt rearrangement is a classic and effective method for the one-atom ring expansion of cyclic ketones to lactams. In the context of 1,4-diazepan-5-one synthesis, N-substituted-4-piperidones serve as common precursors. The reaction with hydrazoic acid (HN₃) or sodium azide (B81097) (NaN₃) under acidic conditions prompts the insertion of a nitrogen atom adjacent to the carbonyl group, converting the six-membered piperidone ring into the seven-membered 1,4-diazepan-5-one structure. researchgate.netgoogle.com

A general scheme involves the treatment of an N-alkyl-4-piperidone with hydrazoic acid, which results in the formation of the corresponding N¹-alkyl-1,4-diazepan-5-one in good yields. researchgate.net This strategy has been successfully applied to synthesize a variety of derivatives, including those with potential as anticancer agents. researchgate.netnih.gov For instance, the Schmidt rearrangement of 1,2,3,4-tetrahydro-4-quinolones using sodium azide and sulfuric acid has been employed to produce novel tetrahydro-5H-benzo[e] researchgate.netdiazepin-5-ones. nih.gov

Table 1: Examples of Schmidt Rearrangement for 1,4-Diazepan-5-one Synthesis

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkyl-4-piperidones | Hydrazoic Acid (HN₃) | N¹-Alkyl-1,4-diazepan-5-ones | Good | researchgate.net |

| l-Methyl-4-piperidone | NaN₃/H₂SO₄ | l-Methylhomopiperazinone | Not specified | google.com |

| 1,2,3,4-Tetrahydro-4-quinolones | NaN₃/H₂SO₄ | Tetrahydro-5H-benzo[e] researchgate.netdiazepin-5-ones | Not specified | nih.gov |

Beyond the Schmidt and related Beckmann rearrangements, other protocols have been developed for the enlargement of cyclic precursors to form the diazepanone ring. researchgate.net One such method involves a [3+2]-cycloaddition reaction followed by a rearrangement. beilstein-journals.org In this approach, an in situ generated azocarbenium intermediate undergoes cycloaddition, and a subsequent researchgate.netmdpi.com-migration of a substituent leads to the expansion of a six-membered piperidine (B6355638) ring into the seven-membered diazepine (B8756704) framework. beilstein-journals.org

Another strategy utilizes metal-mediated radical reactions. For example, zinc- and indium-mediated ring-expansion of α-halomethyl cyclic β-keto esters in an aqueous alcohol solution has been shown to be effective for generating expanded ring products in good yields. acs.org While not exclusively targeting diazepanones, these modern methodologies highlight the ongoing development of novel ring expansion techniques applicable to heterocyclic synthesis. A "one-pot" synthesis of 2,7-diaryl- researchgate.net-diazepan-5-ones from 2,6-diaryl-piperidin-4-ones has also been reported using a heterogeneous catalyst under microwave irradiation, representing a green chemistry approach. tandfonline.com

Cyclization Reactions

Intramolecular cyclization of carefully designed linear precursors is a cornerstone of heterocyclic synthesis, providing direct access to the 1,4-diazepan-5-one core.

The cyclization of N-acyliminium ions is a robust method for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of various nitrogen-containing heterocycles. nih.gov This strategy has been effectively applied to the solid-phase synthesis of fused 1,4-diazepanones. conicet.gov.ar The process involves generating a seven-membered N-acyliminium ion intermediate from a polymer-supported N-oxoalkyl-derivatized peptide precursor. This reactive intermediate then undergoes a tandem cyclization-nucleophilic addition reaction to form the constrained diazepanone ring incorporated within a peptide backbone. conicet.gov.arethernet.edu.et

The formation of the cyclic N-acyliminium ion intermediate can be initiated from precursors like γ-hydroxy lactams, which are activated by a Lewis acid such as Nickel(II) perchlorate. nih.gov The subsequent intramolecular nucleophilic attack leads to the formation of the desired fused ring system. nih.govacs.org

Table 2: Research Findings on N-Acyliminium Ion Cyclization

| Precursor Type | Key Intermediate | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Polymer-supported N-(2-oxo-ethyl)-derivatives | Seven-membered N-acyliminium ion | Tandem cyclization–nucleophilic addition | Fused 1,4-diazepanones | conicet.gov.ar |

| γ-Hydroxy-N-phenylethyl-lactams | Acyliminium ion | Nickel-catalyzed intramolecular cyclization | mdpi.comconicet.gov.ar-fused isoindolinone derivatives | nih.gov |

Modern transition-metal-catalyzed cross-coupling reactions, particularly those forming carbon-nitrogen bonds, have become indispensable tools for synthesizing heterocyclic compounds. The intramolecular Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent strategy for constructing the 1,4-benzodiazepine (B1214927) skeleton. mdpi.com This reaction facilitates the cyclization of precursors containing an amine and an aryl halide to form the seven-membered diazepine ring. mdpi.com

Similarly, copper-catalyzed intramolecular C-N cross-coupling offers a facile and efficient route. mdpi.comnih.gov For example, the synthesis of azetidine-fused 1,4-diazepine derivatives has been achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.comnih.gov This reaction proceeds under mild conditions to form the C-N bond efficiently, yielding the fused heterocyclic products in high yields. mdpi.com

Table 3: Intramolecular C-N Coupling for Diazepinone Synthesis

| Reaction Name | Catalyst System | Precursor Example | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(OAc)₂) | Imidazo N-alkylated amines | Imidazobenzodiazepines | mdpi.com |

| Copper-Catalyzed Cross-Coupling | CuI/N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamides | Azetidine-fused 1,4-diazepines | mdpi.comnih.gov |

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. researchgate.netnih.gov These reactions are highly valued for their ability to reduce time, cost, and energy consumption while generating molecular diversity. researchgate.net

A notable example is the Ugi multicomponent reaction, which can be followed by an intramolecular nucleophilic substitution to yield 1-sulfonyl 1,4-diazepan-5-ones. acs.orgresearchgate.net This two-step sequence has been successfully employed to create both aliphatic and benzo-fused diazepanone systems. acs.orgresearchgate.net For instance, the Ugi reaction followed by a Mitsunobu cyclization affords 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones in high yields. acs.orgresearchgate.net Alternatively, employing sulfuryl diimidazole for the cyclization step leads to the formation of aliphatic 1-sulfonyl 1,4-diazepan-5-ones. acs.orgresearchgate.net The Passerini reaction, a related isocyanide-based MCR, also serves as a key step in the synthesis of complex heterocyclic scaffolds. researchgate.netrug.nl

Another multicomponent approach involves the reaction of 1,2-diamines with terminal alkynes and an isocyanide, catalyzed by silica-supported superparamagnetic iron oxide nanoparticles. researchgate.net This method proceeds efficiently at room temperature in ethanol, a green solvent, to produce diazepine derivatives in excellent yields. researchgate.net The catalyst's magnetic properties allow for easy recovery and reuse without significant loss of activity. researchgate.net Furthermore, microwave-assisted synthesis has been shown to be an efficient method for preparing 7-substituted-1,4-diazepin-5-ones, significantly reducing reaction times and improving yields. researchgate.net

The stereoselective one-pot synthesis of polysubstituted 1,4-diazepine derivatives has also been achieved through a solvent- and catalyst-free domino reaction starting from β-ketoamides. researchgate.net This environmentally friendly method generates high molecular complexity and diversity with water as the only byproduct. researchgate.net

Table 1: Examples of One-Pot Multicomponent Syntheses of 1,4-Diazepan-5-one Derivatives

| Reaction Type | Key Reagents | Catalyst | Product | Reference |

|---|---|---|---|---|

| Ugi reaction followed by intramolecular cyclization | Isocyanide, amine, carbonyl compound, carboxylic acid | None (Ugi), Mitsunobu or sulfuryl diimidazole (cyclization) | 1-Sulfonyl 1,4-diazepan-5-ones | acs.orgresearchgate.net |

| MCR of diamine, alkyne, and isocyanide | 1,2-Diamine, terminal alkyne, isocyanide | Silica-supported superparamagnetic iron oxide nanoparticles | Diazepine derivatives | researchgate.net |

| Microwave-assisted synthesis | Appropriate precursors | None | 7-Substituted-1,4-diazepin-5-ones | researchgate.net |

| Domino reaction | β-Ketoamides | None | Polysubstituted 1,4-diazepine derivatives | researchgate.net |

Enantioselective Synthesis of Chiral 1,4-Diazepan-5-one Scaffolds

The development of enantioselective methods for the synthesis of chiral 1,4-diazepan-5-one scaffolds is crucial, as the stereochemistry of a molecule can significantly impact its biological activity. nih.gov

Asymmetric reductive amination (ARA) is a powerful tool for the synthesis of chiral amines and has been successfully applied to the preparation of chiral 1,4-diazepanes. researchgate.net An enzymatic intramolecular ARA has been developed for the synthesis of chiral 1,4-diazepanes with high enantioselectivity. acs.orgresearchgate.net This biocatalytic approach utilizes imine reductases (IREDs) to achieve the desired stereochemistry. acs.orgresearchgate.net

For example, enantiocomplementary IREDs have been identified for the synthesis of both (R)- and (S)-enantiomers of certain 1,4-diazepane derivatives with high enantiomeric excess (93 to >99%). acs.orgresearchgate.net To enhance the efficiency of this process, researchers have employed protein engineering techniques such as saturation mutagenesis and iterative combinatorial mutagenesis to develop more active enzyme variants. acs.orgresearchgate.net

In addition to biocatalytic methods, transition-metal-catalyzed ARA has also been explored. A ruthenium-based transfer hydrogenation catalyst has been used for the intramolecular asymmetric reductive amination of an aminoketone to produce a chiral diazepane precursor for the drug suvorexant in high yield and enantiomeric excess. mdpi.com An iridium-catalyzed intramolecular ARA has also been developed for the synthesis of enantioenriched dibenz[c,e]azepines, which are structurally related to diazepanes, with excellent enantiocontrol. nih.gov

The use of readily available chiral building blocks is another effective strategy for the enantioselective synthesis of 1,4-diazepan-5-one scaffolds. enamine.net This approach leverages the existing stereochemistry of starting materials to construct the chiral diazepane ring system.

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor, was achieved starting from commercially available (S)-2-aminopropan-1-ol. researchgate.net The synthesis involved an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol. researchgate.net Similarly, a protocol for the construction of chiral N-protected monosubstituted 1,4-diazepane building blocks from nosylamide-activated aziridines has been reported. nih.gov This method involves the aminolysis of the aziridine (B145994) with an ω-amino alcohol followed by a Fukuyama-Mitsunobu cyclization, offering mild reaction conditions and short reaction times. nih.gov

Another approach starts with N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide and involves reductive alkylation with tert-butyl alaninate (B8444949) or phenylalaninate to form a linear precursor. acs.org Subsequent cyclization via lactam formation yields the desired trisubstituted 1,4-diazepan-5-one. acs.org This strategy allows for the introduction of different chiralities and side chains at various positions on the diazepane ring. acs.org

Table 2: Enantioselective Synthesis Strategies for Chiral 1,4-Diazepan-5-one Scaffolds

| Method | Key Transformation | Catalyst/Reagent | Starting Material | Product | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Amination (Biocatalytic) | Intramolecular reductive amination | Imine Reductase (IRED) | Aminoketone | Chiral 1,4-diazepane | acs.orgresearchgate.net |

| Asymmetric Reductive Amination (Metal-catalyzed) | Intramolecular reductive amination | Ruthenium or Iridium complex | Aminoketone or bridged biaryl derivative | Chiral 1,4-diazepane or dibenz[c,e]azepine | mdpi.comnih.gov |

| Chiral Building Blocks | Fukuyama-Mitsunobu cyclization | DEAD, PPh₃ | Nosylamide-activated aziridine and ω-amino alcohol | Chiral N-protected 1,4-diazepane | nih.gov |

| Chiral Building Blocks | Reductive alkylation and lactam formation | NaBH(OAc)₃, HOAt/HATU | N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide and chiral amino ester | Trisubstituted 1,4-diazepan-5-one | acs.org |

Functionalization and Derivatization of the 1,4-Diazepan-5-one Nucleus

The functionalization and derivatization of the 1,4-diazepan-5-one nucleus are essential for exploring the structure-activity relationships of these compounds and developing new pharmaceutical agents.

The nitrogen atoms of the 1,4-diazepan-5-one ring are common sites for modification through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, which can significantly influence the compound's properties.

N-alkylation can be achieved by reacting the diazepan-5-one with alkyl halides in the presence of a base. researchgate.net For example, N-alkyl-4-piperidones can be synthesized and then subjected to a Schmidt ring expansion to yield N1-alkyl-1,4-diazepin-5-ones. researchgate.net The nitrogen atoms in the diazepane ring can also undergo alkylation to form quaternary ammonium (B1175870) salts. smolecule.com A one-pot tandem N-alkylation-ring opening-cyclization reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides provides a novel route to functionalized 1,4-benzodiazepine derivatives. nih.gov

N-acylation is another important functionalization strategy. For instance, N-acylation of 1,4-diazepan-5-one with an acyl chloride can be a key step in the synthesis of substrates for further reactions, such as palladium-catalyzed asymmetric allylic alkylation. nih.gov The primary amine of a diazepane derivative can also react with acyl chlorides or anhydrides to form amides. smolecule.com

The introduction of side chains and various substituents onto the 1,4-diazepan-5-one scaffold is crucial for creating diverse chemical libraries for drug discovery. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has emerged as a powerful method for introducing gem-disubstitution at the C3 position of the diazepanone ring. nih.gov This reaction exhibits excellent functional group tolerance and provides access to a variety of gem-disubstituted diazepanones in high yields and enantioselectivities. nih.gov

Furthermore, synthetic routes have been designed to allow for the diversification of side chains at different positions of the diazepane ring. For example, a synthetic strategy starting from N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide allows for the introduction of various side chains at the C2 position. acs.org The synthesis of N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues has also been reported, demonstrating the introduction of bulky aryl groups at multiple positions. researchgate.net Additionally, new 1,4-diazepine derivatives have been synthesized with fused heterocyclic rings (coumarin and thiophene) and a cyclic secondary amine as a side chain. jocpr.com

Advanced Synthetic Techniques

To meet the demands of drug discovery and process development, more sophisticated synthetic methods have been applied to the synthesis of 1,4-diazepan-5-one and its analogues. These techniques offer advantages in terms of efficiency, automation, and the ability to rapidly generate compound libraries.

Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the preparation of libraries of heterocyclic compounds, including 1,4-diazepan-5-one derivatives. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step.

A notable application of SPOS is in the synthesis of fused 1,4-diazepanone peptidomimetics. conicet.gov.ar In this approach, N-oxoalkyl-derivatized peptides are assembled on a solid support and then subjected to an acid-mediated tandem N-acyliminium ion cyclization–nucleophilic addition reaction to form the fused diazepanone ring system. conicet.gov.ar The choice of protecting groups and the specific reaction conditions are crucial for the success of the cyclization. For example, different linear precursors can lead to varying regioselectivity in the ring-forming step. conicet.gov.ar

Another strategy involves the solid-phase synthesis of trisubstituted benzo Current time information in Bangalore, IN.nih.govdiazepin-5-ones. nih.gov This method utilizes a primary amine attached to a polystyrene resin. The polymer-supported amine is then converted to an α-aminoketone, which is subsequently acylated with an o-nitrobenzoic acid. Reduction of the nitro group is followed by a spontaneous on-resin cyclization to yield the immobilized benzodiazepine (B76468). Acid-mediated cleavage from the resin provides the final product in good purity and yield. nih.gov

It has also been observed that the formation of a 1,4-diazepine-2,5-dione ring can occur as a side reaction during the solid-phase synthesis of peptides containing aspartic acid β-benzyl ester. nih.gov While undesirable in peptide synthesis, this observation points to a potential synthetic route for this class of diazepine derivatives. nih.gov

Table 2: Key Features of Solid-Phase Synthesis of 1,4-Diazepan-5-one Derivatives

| Feature | Description | Reference |

| Support | Polystyrene resins with acid-labile linkers are commonly used. | nih.gov |

| Key Reactions | N-acyliminium ion cyclization, reductive amination, acylation, and on-resin cyclization. | conicet.gov.arnih.gov |

| Purification | Simplified purification by washing the resin-bound product. | conicet.gov.arnih.gov |

| Diversity | Allows for the generation of compound libraries by varying the building blocks. | nih.gov |

Continuous Flow Synthesis

Continuous flow synthesis has gained significant traction in both academic and industrial settings for the production of active pharmaceutical ingredients (APIs). This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up.

While a dedicated continuous flow synthesis for the parent 1,4-diazepan-5-one is not widely reported, the application of this technology to the synthesis of structurally related compounds, such as 1,4-benzodiazepin-5-ones, demonstrates its feasibility and benefits. rsc.org An efficient, gram-scale continuous flow protocol for 3,4-dihydro-5H-benzo[e] Current time information in Bangalore, IN.nih.govdiazepin-5-one has been developed, which offers high yields and avoids the need for purification steps. rsc.org

Furthermore, the industrial-scale production of a 4-(4-fluorobenzyl)-1,4-diazepan-5-one (B1455277) derivative has been described using a continuous flow reactor. This process utilizes a tubular reactor with specific parameters for residence time, temperature, and pressure to achieve high conversion rates. The use of an immobilized catalyst in the flow system also facilitates its recovery and reuse. The development of a two-step continuous flow synthesis for diazepam, a well-known benzodiazepine, further highlights the power of this technique in rapidly screening reaction conditions and achieving high purity products. frontiersin.org

Table 3: Example of Continuous Flow Reactor Conditions for a 1,4-Diazepan-5-one Derivative

| Parameter | Condition | Reference |

| Reactor Type | Tubular Reactor | |

| Residence Time | 15 minutes | |

| Temperature | 120°C | |

| Pressure | 8 bar | |

| Catalyst | Immobilized palladium on carbon (5 wt%) | |

| Conversion | >90% |

Structural Elucidation and Conformational Analysis of 1,4 Diazepan 5 One Systems

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of 1,4-diazepan-5-one (B1224613) systems, offering detailed insights into the molecule's atomic framework and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 1,4-diazepan-5-one in solution. It provides atom-specific information about the chemical environment, connectivity, and spatial relationships within the molecule.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals in the 1,4-diazepan-5-one molecule.

¹H NMR: The proton spectrum provides initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which reveals adjacent proton relationships. For the 1,4-diazepan-5-one ring, the protons on carbons adjacent to nitrogen atoms are typically deshielded and appear at a lower field (higher ppm) compared to other methylene (B1212753) protons. The N-H protons are often observed as broad signals whose chemical shifts can be solvent-dependent.

¹³C NMR: The carbon spectrum indicates the number of unique carbon environments. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the 170-180 ppm region. Carbons bonded to nitrogen atoms are also shifted downfield.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural connectivity. mdpi.com

COSY experiments identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons along the carbon backbone.

HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of a specific proton signal to its attached carbon.

HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the carbonyl carbon) and piecing together the molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1,4-Diazepan-5-one Data are estimated based on typical values for similar heterocyclic amide structures.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| N1-H | ~7.0-8.5 (broad) | - | C2, C7 |

| C2-H₂ | ~3.2-3.4 | ~45-50 | C3, C7, C=O |

| C3-H₂ | ~2.6-2.8 | ~35-40 | C2, N4 |

| N4-H | ~1.5-3.0 (broad) | - | C3, C5 (C=O) |

| C5 (C=O) | - | ~170-180 | - |

| C6-H₂ | ~2.4-2.6 | ~40-45 | C5 (C=O), C7 |

| C7-H₂ | ~3.0-3.2 | ~50-55 | C2, C6 |

Seven-membered rings like 1,4-diazepan-5-one are conformationally flexible and can exist as an equilibrium of multiple interconverting conformers, such as chair, boat, and twist-boat forms. nih.govnih.gov Dynamic NMR (DNMR) spectroscopy is employed to study these dynamic processes. nih.gov

At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the observed spectrum is an average of the individual conformers. As the temperature is lowered, the rate of this interconversion slows. At a certain temperature, known as the coalescence temperature, the distinct signals for the individual conformers begin to resolve from the averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy barrier (ΔG‡) for the conformational process, such as ring inversion. This provides critical information on the flexibility of the diazepanone ring system. For many diazepine (B8756704) derivatives, these energy barriers are sufficiently low to allow for rapid interconversion at room temperature. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within the 1,4-diazepan-5-one acetate (B1210297) molecule and can provide clues about its conformation and intermolecular interactions, such as hydrogen bonding.

Amide Group Vibrations: The most characteristic absorption in the IR spectrum is the strong carbonyl (C=O) stretching vibration, known as the Amide I band , which typically appears between 1630 and 1680 cm⁻¹. spectroscopyonline.com Its exact position can be influenced by ring strain and hydrogen bonding. The N-H in-plane bending vibration, often coupled with the C-N stretch, gives rise to the Amide II band around 1510-1570 cm⁻¹ for secondary amides. libretexts.orgresearchgate.net

N-H and C-H Stretching: N-H stretching vibrations for the secondary amine and amide groups are observed in the 3200-3400 cm⁻¹ region. These bands are often broadened due to hydrogen bonding. youtube.com Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Acetate Ion Vibrations: The acetate counter-ion will exhibit strong characteristic absorptions for the carboxylate group (COO⁻), specifically an asymmetric stretch around 1550-1610 cm⁻¹ and a symmetric stretch near 1400-1450 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 1,4-Diazepan-5-one Acetate

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Amide & Amine) | -NH- | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | -C(=O)NH- | 1630 - 1680 | Strong |

| COO⁻ Asymmetric Stretch | CH₃COO⁻ | 1550 - 1610 | Strong |

| N-H Bend (Amide II) | -C(=O)NH- | 1510 - 1570 | Medium-Strong |

| COO⁻ Symmetric Stretch | CH₃COO⁻ | 1400 - 1450 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight of 1,4-diazepan-5-one and to analyze its structure through fragmentation patterns. For the acetate salt, techniques like Electrospray Ionization (ESI) would typically show the protonated molecule of the free base, [M+H]⁺, at m/z 115.1.

Under Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 114.1 would be observed, and its fragmentation can provide structural confirmation. nih.gov Common fragmentation pathways for cyclic amides and amines include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

Amide Fragmentation: Cleavage of the alkyl group attached to the carbonyl can form an amide-stabilized acylium ion. For a primary amide, this peak is often at m/z 44. libretexts.org

Ring Opening and Fission: The seven-membered ring can undergo cleavage to produce various charged fragments, the pattern of which is diagnostic for the structure. The loss of CO is a common pathway observed in related diazepam structures. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for 1,4-Diazepan-5-one (Free Base)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 115.1 | [M+H]⁺ | Protonated Molecule (ESI) |

| 114.1 | [M]⁺˙ | Molecular Ion (EI) |

| 86.1 | [M-CO]⁺˙ | Loss of carbon monoxide |

| 71.1 | [C₄H₉N]⁺ | Ring cleavage and rearrangement |

| 56.1 | [C₃H₆N]⁺ | Alpha-cleavage and ring fission |

| 44.0 | [CH₂=C(OH)NH₂]⁺˙ | McLafferty-type rearrangement |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction (XRD) Crystallography

Single-crystal X-ray diffraction (XRD) provides the most definitive and unambiguous structural information, revealing the precise solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a crystalline compound.

For 1,4-diazepan-5-one systems, XRD studies have revealed that the seven-membered ring can adopt various conformations, most commonly chair and boat forms. researchgate.netsciprofiles.com For instance, the crystal structure of 1-benzyl-1,4-diazepan-5-one (B1267611) shows the seven-membered ring adopting a chair-like conformation. nih.gov In the solid state, molecules of 1,4-diazepan-5-one are expected to form extensive networks of intermolecular hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor, often leading to the formation of dimers or infinite chains. sciprofiles.comnih.gov The acetate counter-ion would also participate in this hydrogen-bonding network.

Table 4: Representative Crystallographic Data for a 1,4-Diazepan-5-one Derivative (1-Benzyl-1,4-diazepan-5-one) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.602 |

| b (Å) | 7.4920 |

| c (Å) | 12.824 |

| β (°) | 111.00 |

| Ring Conformation | Chair-like |

Determination of Solid-State Molecular Conformation

X-ray crystallography studies on various derivatives of 1,4-diazepan-5-one reveal that the seven-membered diazepine ring is flexible and can adopt several conformations. The most commonly observed conformation in the solid state is the chair form. For instance, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one shows that the seven-membered ring adopts a chair conformation. nih.gov Similarly, t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (referred to as DIAZ1) also exhibits a chair conformation for its diazepine ring. researchgate.netnih.govsciprofiles.comnih.gov

In these chair conformations, substituents on the ring can occupy either axial or equatorial positions. In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the 4-chlorophenyl groups at positions C2 and C7 are found in equatorial orientations. nih.gov The methyl groups at position C3 of this molecule demonstrate both orientations, with one being axial and the other equatorial. nih.gov

While the chair form is prevalent, other conformations are also possible. The nitroso derivative of DIAZ1, t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2), was found to adopt a boat conformation. researchgate.netnih.govsciprofiles.comnih.gov This indicates that substitution on the ring nitrogen atoms can significantly influence the conformational preference of the entire heterocyclic system. The flexibility of the 1,4-diazepan-5-one ring allows it to adopt different low-energy conformations, which can be influenced by the steric and electronic nature of its substituents as well as crystal packing forces.

Analysis of Ring Puckering Parameters and Torsion Angles

A quantitative description of the non-planar seven-membered ring's conformation can be achieved through the analysis of Cremer-Pople puckering parameters and endocyclic torsion angles. nih.gov For a seven-membered ring, the conformation is described by four puckering parameters. smu.edu

In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, which adopts a chair conformation, the puckering parameters have been determined. nih.gov These parameters provide a precise quantitative measure of the degree and nature of the ring's puckering.

Table 1: Ring Puckering Parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

| Parameter | Value (Å or °) | Description |

|---|---|---|

| QT | 0.721 (2) Å | Total puckering amplitude |

| q2 | 0.259 (2) Å | Puckering amplitude component |

| q3 | 0.673 (2) Å | Puckering amplitude component |

| φ(2) | -157.2 (4)° | Phase angle |

| φ(3) | 5.16 (14)° | Phase angle |

Data sourced from reference nih.gov.

Torsion angles further define the conformation of the ring and the orientation of its substituents. nih.gov Specific torsion angles can confirm the equatorial or axial positioning of substituent groups. For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the torsion angles confirm that both 4-chlorophenyl rings occupy equatorial positions.

Table 2: Selected Torsion Angles for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

| Angle | Value (°) | Description |

|---|---|---|

| N4—C3—C2—C21 | -166.89 (13) | Confirms equatorial position of the chlorophenyl group at C2 |

| C5—C6—C7—C71B | 163.1 (4) | Confirms equatorial position of the chlorophenyl group at C7 |

| N1—C2—C3—C31 | -52.76 (19) | Confirms axial position of one methyl group at C3 |

| N1—C2—C3—C32 | -174.79 (15) | Confirms equatorial position of the other methyl group at C3 |

Data sourced from reference nih.gov.

Characterization of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Interactions)

The crystal structures of 1,4-diazepan-5-one derivatives are stabilized by a network of intermolecular interactions. The most significant of these are hydrogen bonds involving the nitrogen and oxygen atoms of the diazepine ring.

Hydrogen Bonding: In many derivatives, intermolecular N—H⋯O hydrogen bonds are a primary feature, often leading to the formation of dimers. nih.govresearchgate.netnih.gov For instance, both DIAZ1 and its nitroso derivative (DIAZ2) form dimers through N—H⋯O hydrogen bonds. researchgate.netnih.govsciprofiles.comnih.gov Weaker C—H⋯O interactions also contribute to the stability of the crystal lattice, linking molecules or dimers into more extended structures. nih.govresearchgate.netnih.gov

Table 3: Hydrogen Bond Geometry in a 1,4-Diazepan-5-one Derivative Crystal

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N(1)-H(1)···O(1)i | 0.854(18) | 2.118(19) | 2.962(2) | 169.3(18) |

| C(6)-H(6B)···O(1)ii | 0.9700 | 2.5800 | 3.480(3) | 155.00 |

Geometric parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+3/2, y-1/2, -z+3/2. Data adapted from reference nih.gov.

Other Interactions: In addition to hydrogen bonding, other non-covalent interactions play a role in the crystal packing. For derivatives containing halogen substituents, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, C—Cl⋯π interactions between the chlorine atom and the phenyl ring of an adjacent molecule have been observed. nih.gov Hirshfeld surface analysis of this compound quantified the contributions of various intermolecular contacts to the crystal packing, with the most significant being H⋯H (45.6%), Cl⋯H (23.8%), C⋯H (12.6%), and O⋯H (8.7%) interactions. nih.gov

Investigation of Crystal Packing and Polymorphism

In the crystal structure of DIAZ1, these N—H⋯O interactions lead to the formation of a hetero-dimer. researchgate.net In its nitroso derivative, DIAZ2, a homo-dimer with the R²₂(8) motif is formed, and these dimers are further linked by C—H⋯O bonds to form a C(7) chain. nih.gov This network of interactions ultimately builds a three-dimensional crystal lattice. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration for solid-state materials. While many pharmaceuticals exhibit polymorphism, specific studies on the polymorphic behavior of 1,4-diazepan-5-one derivatives are not extensively reported in the examined literature. umich.edu However, studies on related heterocyclic systems, such as benzo[b] nih.govnih.govdiazepine derivatives, have shown that polymorphism can occur, with the resulting form being dependent on crystallization conditions like the choice of solvent. researchgate.net This suggests that 1,4-diazepan-5-one compounds could also exhibit polymorphism, though specific examples have not been characterized in the reviewed sources.

Computational and Quantum Chemical Investigations of 1,4 Diazepan 5 Ones

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it ideal for studying medium-sized organic molecules like 1,4-diazepan-5-one (B1224613) derivatives.

Geometry Optimization and Energetic Stability

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For derivatives of 1,4-diazepan-5-one, calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d), to identify the most stable conformation. nih.gov The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. imist.ma

The energetic stability of different isomers or conformers can be evaluated by comparing their total electronic energies. All optimized structures are confirmed as true energy minima by performing frequency calculations, which should yield no imaginary frequencies. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Representative Benzodiazepine (B76468) Derivative

| Parameter | Bond | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C=O | 1.23 |

| C-N | 1.38 | |

| N-H | 1.01 | |

| Bond Angle | O-C-N | 122.5 |

| C-N-C | 125.0 | |

| C-N-H | 115.0 |

Data are representative values for analogous structures and may vary based on specific derivatives and computational methods.

Electronic Structure Properties (HOMO-LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov For various benzodiazepine derivatives, calculated HOMO-LUMO energy gaps have been reported in the range of 4 to 5 eV, indicating stable molecular structures. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Benzodiazepine Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.65 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 4.83 |

Values are illustrative and based on DFT/B3LYP calculations for similar heterocyclic systems. scirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is typically mapped onto a constant electron density surface, with colors indicating the nature of the electrostatic potential. wolfram.com

Standard color schemes designate red for regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue for regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green for neutral regions. uni-muenchen.dewolfram.com In 1,4-diazepan-5-one and its analogs, the most negative potential is typically localized around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions and hydrogen bonding. mdpi.comresearchgate.net The regions around N-H or C-H groups generally show positive potential. nih.gov

Prediction of Chemical Reactivity Parameters

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These parameters provide a more detailed understanding of chemical reactivity than the HOMO-LUMO gap alone. nih.govnih.gov

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the "escaping tendency" of electrons from an equilibrium system. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η. nih.gov

These parameters are crucial for comparing the reactivity of different derivatives and for understanding their potential interactions in biological systems. nih.govnih.gov

Molecular Dynamics Simulations

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent interactions, and binding dynamics. rsc.orgnih.gov

For a compound like 1,4-diazepan-5-one, MD simulations can be used to:

Explore the conformational landscape of the flexible seven-membered diazepine (B8756704) ring.

Study its interaction with solvent molecules, such as water, to understand solubility.

Simulate the binding process with biological targets, like receptors or enzymes, to elucidate the mechanism of action. nih.govuniovi.es

Investigate the stability of drug-receptor complexes over time. nih.gov

These simulations can be performed at various levels of theory, from classical force fields to more complex quantum mechanics/molecular mechanics (QM/MM) methods, depending on the specific research question. researchgate.net

Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are governed by the network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal, partitioning the crystal space into regions for each molecule.

By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified. Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer contacts. mdpi.comnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Benzodiazepine Crystal Structure

| Contact Type | Contribution (%) |

|---|---|

| H···H | 46.8% |

| O···H / H···O | 23.5% |

| C···H / H···C | 15.8% |

| Other | 13.9% |

Data derived from a representative 1,5-benzodiazepine derivative. nih.gov

This analysis is crucial for understanding polymorphism, crystal engineering, and the physical properties of the solid form of 1,4-diazepan-5-one derivatives. mdpi.com

Conformational Analysis using Computational Methods (e.g., Ring Inversion Barriers)

The seven-membered ring of the 1,4-diazepan-5-one scaffold is conformationally flexible, and computational methods are crucial for understanding its three-dimensional structure and the energetic barriers to interconversion between different conformations. These studies provide insights into the molecule's shape, stability, and potential interactions with biological targets.

Detailed research into the conformational landscape of 1,4-diazepan-5-one derivatives has revealed several low-energy conformations. X-ray crystallography and computational analysis have shown that the seven-membered diazepine ring can adopt various arrangements, including chair, boat, and twist-boat conformations. For instance, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one demonstrates that the diazepine ring assumes a chair conformation. In another study, derivatives such as t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one were also found to adopt a chair conformation, while its nitroso derivative was observed in a boat conformation. Furthermore, investigations into N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have identified a low-energy twist-boat ring conformation.

Density Functional Theory (DFT) is a prominent computational method used to investigate the geometries and energies of these conformations. For example, the geometry of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one was optimized using the B3LYP/6–31G(d,p) level of theory to understand its stable structure.

For 1,4-benzodiazepin-2-ones, a combination of dynamic and 2D-EXSY Nuclear Magnetic Resonance (NMR) spectroscopy, alongside DFT calculations, has been employed to characterize these inversion barriers. nih.govacs.org These studies have shown that DFT calculations can reproduce experimental results with a high degree of accuracy, typically within 1-2 kcal/mol. nih.govacs.org The calculated energy barrier for the ring inversion of diazepam, a well-known 1,4-benzodiazepine (B1214927), is approximately 17.6 kcal/mol.

The following table summarizes computed ring inversion barriers for a selection of 1,4-benzodiazepin-2-ones, which can serve as a reference for understanding the potential energetic landscape of 1,4-diazepan-5-one systems.

| Compound | Method | Calculated Ring Inversion Barrier (kcal/mol) |

| Diazepam | DFT | 17.6 |

| Flunitrazepam | Dynamic Chromatography & Computer Simulations | < 18.5 |

| Prazepam | Dynamic Chromatography & Computer Simulations | < 18.5 |

| Tetrazepam | Dynamic Chromatography & Computer Simulations | < 18.5 |

Note: The data in this table is for 1,4-benzodiazepines and is intended to be illustrative of the potential ring inversion barriers in related diazepine systems.

Structural parameters obtained from these DFT calculations, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular geometry and the strain involved in the transition states of ring inversion. nih.govacs.org The study of these computational and quantum chemical properties is essential for a comprehensive understanding of the structure and dynamics of 1,4-diazepan-5-one and its derivatives.

Chemical Reactivity and Mechanistic Studies of 1,4 Diazepan 5 Ones

Investigation of Reaction Mechanisms for Ring Formation

The formation of the seven-membered 1,4-diazepan-5-one (B1224613) ring is a key synthetic challenge that can be achieved through various mechanistic pathways. A predominant method involves the intramolecular cyclization of suitable acyclic precursors.

One sophisticated approach is the "hydrogen borrowing" mechanism catalyzed by ruthenium complexes. organic-chemistry.org This process involves the coupling of diamines and diols. The mechanism proceeds through the temporary oxidation of an alcohol to an aldehyde by the ruthenium catalyst, which then undergoes a condensation reaction with a primary amine of the diamine substrate to form a hemiaminal. Subsequent dehydration and reduction steps, utilizing the "borrowed" hydrogen from the initial oxidation, lead to the formation of the diazepane ring. This catalytic cycle is highly efficient and minimizes waste, making it an environmentally friendly option. organic-chemistry.org

Another significant mechanism involves the intramolecular C-N bond coupling. For instance, the synthesis of azetidine-fused 1,4-diazepine derivatives can be achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov This process proceeds smoothly under mild conditions to yield the fused ring system, which can then undergo further transformations. nih.gov

Furthermore, the formation of the related 1,4-diazepine-2,5-dione ring has been observed as a side reaction during the solid-phase synthesis of peptides containing aspartic acid β-benzyl ester. nih.gov Evidence suggests that this diazepine-dione derivative is formed from an aspartimide intermediate. The rate of this ring transformation is influenced by the steric bulk of the neighboring amino acid residues, presenting a potential, albeit sometimes undesirable, route to these structures. nih.gov

The classic approach to synthesizing related benzodiazepine (B76468) structures often involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound. researchgate.net The mechanism typically begins with the nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by dehydration to form an imine or enamine intermediate. Subsequent intramolecular cyclization and tautomerization lead to the final diazepine (B8756704) ring structure.

| Reaction Type | Catalyst/Reagent | Key Mechanistic Steps | Ref. |

| Diol-Diamine Coupling | (Pyridyl)phosphine-ligated Ruthenium(II) | Hydrogen borrowing, alcohol oxidation, condensation, reduction | organic-chemistry.org |

| Intramolecular C-N Coupling | CuI/N,N-dimethylglycine | Intramolecular cross-coupling of an aryl bromide with an amine | nih.gov |

| Peptide Side-Reaction | N/A (Base-mediated) | Aspartimide formation followed by intramolecular ring transformation | nih.gov |

| Condensation | Acid or Base Catalysts | Imine/enamine formation, intramolecular cyclization | researchgate.net |

Functional Group Transformations on the Diazepane Scaffold

Once the 1,4-diazepan-5-one core is synthesized, it can be subjected to a variety of functional group transformations to generate a library of derivatives. These modifications are critical for tuning the molecule's physicochemical and biological properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Negishi, Sonogashira, and Heck couplings have been successfully applied to iodo-substituted derivatives of similar heterocyclic systems, allowing for the introduction of aryl, vinyl, and alkynyl groups. semanticscholar.org These transformations typically occur on aromatic rings fused to the diazepine core, such as in benzodiazepines.

Halogenation is another key transformation. Direct halogenation of the 1,4-benzodiazepinone scaffold can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). nih.gov This reaction allows for the introduction of bromine or iodine atoms, which can serve as handles for subsequent cross-coupling reactions. nih.gov

Ring-opening reactions of fused systems can also be used to introduce functionality. For example, azetidine-fused 1,4-diazepin-10-ones can react with nucleophiles like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenolate (PhSNa) to open the strained four-membered ring and install azide, cyanide, or thiophenyl groups, respectively. nih.gov A similar transformation with methyl chloroformate results in N-methoxycarbonylation followed by ring opening to yield a 2-chloroethyl-substituted derivative. nih.gov

| Transformation | Reagents | Functional Group Introduced | Scaffold Position | Ref. |

| Halogenation | N-Iodosuccinimide (NIS), Pd(OAc)₂ | Iodine | Phenyl side chain (ortho position) | nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | Bromine | Central aromatic ring | nih.gov |

| Azetidine Ring Opening | NaN₃, KCN, or PhSNa | Azide, Cyanide, or Thiophenyl | Side chain | nih.gov |

| Azetidine Ring Opening | Methyl Chloroformate | 2-Chloroethyl and Methoxycarbonyl | Side chain and Nitrogen | nih.gov |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | Phenyl group | Iodo-substituted positions | semanticscholar.org |

Regioselectivity and Stereoselectivity in Reactions

Controlling the regioselectivity and stereoselectivity of reactions is paramount in synthesizing specific isomers of 1,4-diazepan-5-one derivatives. Regioselectivity refers to the preferential reaction at one site over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. study.comdurgapurgovtcollege.ac.in

A compelling example of regiocontrol is seen in the halogenation of 1,4-benzodiazepinones. The reaction of the scaffold with N-halosuccinimides can be directed to different positions based on the presence or absence of a palladium catalyst. nih.gov

Without Catalyst: Direct halogenation with NBS occurs preferentially on the electron-rich central aromatic ring (the benzene (B151609) part of the benzodiazepine).

With Palladium Catalyst: In the presence of palladium(II) acetate (B1210297) (Pd(OAc)₂), a C-H activation process occurs. The internal ketimine group directs the catalyst to the ortho position of the phenyl side chain, leading to regioselective halogenation at that site. nih.gov This catalyst-controlled C-H activation provides a straightforward route to 2'-halogenated benzodiazepinones, which are otherwise difficult to access. nih.gov

Stereoselectivity is also a critical consideration, as many biologically active diazepanes are chiral. The seven-membered ring of 1,4-diazepan-5-one is conformationally flexible and can exist as enantiomers if appropriately substituted. The chromatographic resolution of a chiral 1,4-benzodiazepine (B1214927) analogue of diazepam has been achieved using chiral stationary phases (CSPs). nih.gov The separated enantiomers were shown to have significantly different binding affinities for the central nervous system (CNS) benzodiazepine receptor, highlighting the importance of stereochemistry in biological activity. nih.gov

| Reaction | Conditions | Selectivity Type | Outcome | Ref. |

| Halogenation of 1,4-Benzodiazepinone | N-Bromosuccinimide (NBS), no catalyst | Regioselective | Halogenation on the central aromatic ring | nih.gov |

| Halogenation of 1,4-Benzodiazepinone | N-Iodosuccinimide (NIS) with Pd(OAc)₂ | Regioselective | ortho-Halogenation on the phenyl side chain via C-H activation | nih.gov |

| Receptor Binding | Isolated enantiomers of a chiral 1,4-benzodiazepine | Stereoselective | Enantiomers exhibit different binding affinities to CNS receptors | nih.gov |

Catalyst Effects and Green Chemistry Principles in Synthesis

The choice of catalyst has a profound impact on the synthesis of 1,4-diazepan-5-ones, influencing reaction efficiency, selectivity, and environmental footprint. Modern synthetic strategies increasingly emphasize green chemistry principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Catalyst Effects:

Ruthenium Catalysts: As mentioned, (pyridyl)phosphine-ligated ruthenium(II) catalysts enable the synthesis of diazepanes from diols and diamines via a hydrogen borrowing mechanism. organic-chemistry.org This method is highly atom-economical, producing water as the only byproduct, and overcomes issues like catalyst poisoning that can occur with other catalysts in the presence of chelating diamines. organic-chemistry.org

Heteropolyacids (HPAs): Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) have been used as efficient catalysts for synthesizing 1,4-diazepine derivatives. nih.gov Their strong Brønsted acidity allows them to catalyze the condensation reactions effectively, leading to high yields and short reaction times. The catalytic activity can be tuned by changing the composition of the HPA. nih.gov

Oxalic Acid: A facile and green synthesis of dibenz organic-chemistry.orgsemanticscholar.org-diazepine-1-ones has been developed using oxalic acid as a catalyst in water. researchgate.net This multicomponent reaction between a diamine, a 1,3-diketone, and an aromatic aldehyde proceeds in good yields, demonstrating the effectiveness of a simple, biodegradable organic acid as a catalyst in an environmentally benign solvent. researchgate.net

Green Chemistry Principles in Synthesis: The application of green chemistry principles is evident in several modern synthetic routes to diazepanes.

Use of Safer Solvents: The use of water as a solvent in the oxalic acid-catalyzed synthesis is a prime example of employing a green solvent. researchgate.net

Atom Economy: The hydrogen borrowing strategy offers high atom economy, as most atoms from the reactants are incorporated into the final product, with water being the main byproduct. organic-chemistry.org

Continuous Flow Synthesis: An efficient, gram-scale continuous-flow protocol for the synthesis of 3,4-dihydro-5H-benzo[e] organic-chemistry.orgsemanticscholar.orgdiazepin-5-one has been reported. researchgate.net This approach, compared to traditional metal-mediated reductions, is high-yielding and avoids extensive purification steps, making it suitable for library synthesis and aligning with the principles of process intensification and waste reduction. researchgate.net

| Catalyst | Solvent | Reaction Type | Green Chemistry Principle(s) | Ref. |

| Ruthenium(II) complex | Dichloromethane | Diol-Diamine Coupling | Catalysis, Atom Economy | organic-chemistry.org |

| Keggin-type Heteropolyacids | Ethanol | Condensation | Catalysis, High Yields | nih.gov |

| Oxalic Acid | Water | Multicomponent Condensation | Use of Safer Solvents, Biodegradable Catalyst | researchgate.net |

| Palladium on Carbon (Pd/C) | N/A (Flow reactor) | Reduction of Nitro Group | Continuous Flow, Reduced Waste | researchgate.net |

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

1,4-Diazepan-5-one (B1224613) as a Privileged Scaffold for Chemical Probe Discovery

The 1,4-diazepan-5-one nucleus is widely regarded as a "privileged scaffold" in drug discovery. nih.govresearchgate.net Privileged scaffolds are molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity, making them excellent starting points for the development of novel therapeutic agents and chemical probes. nih.gov The diazepine (B8756704) structure possesses favorable physicochemical and versatile structural qualities that make it an excellent template for medicinal chemists. nih.gov

The utility of the 1,4-diazepan-5-one scaffold stems from its three-dimensional shape, which can be readily modified to present functional groups in precise spatial orientations. This allows for the systematic exploration of the chemical space around a biological target. Its derivatives have been shown to interact with a wide variety of targets, including enzymes and receptors. nih.gov This inherent versatility makes the scaffold ideal for generating compound libraries aimed at discovering chemical probes to interrogate biological pathways and validate new drug targets. researchgate.net The development of novel diazepine-based compounds continues to highlight the potential of this functionally versatile scaffold as a solid chemical foundation for new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the 1,4-diazepan-5-one scaffold, extensive SAR studies have been conducted to elucidate the mechanisms of action of its derivatives and to optimize their potency and selectivity. chemisgroup.us

The generation of compound libraries based on the 1,4-diazepan-5-one scaffold is a key strategy for systematic SAR exploration. researchgate.net A common synthetic approach involves the condensation of o-phenylenediamines with various carbonyl compounds. nih.gov Modern synthetic methods, such as continuous-flow protocols, have been developed to enable the efficient and gram-scale synthesis of these scaffolds, which is particularly useful for the generation of libraries for drug discovery. researchgate.net

Modifications are strategically introduced at various positions on the scaffold. The diazepine ring is particularly flexible for structural modifications, while fewer alterations are typically possible on the fused benzene (B151609) ring. chemisgroup.usslideshare.net Key positions for modification include:

Position 7: Introduction of an electron-withdrawing group, such as a halogen or nitro group, is often crucial for activity in benzodiazepine-type structures. researchgate.net

Position 5: A phenyl group at this position is generally optimal for activity, though substitutions on this phenyl ring can modulate potency and selectivity. slideshare.netresearchgate.net

Position 3: This position allows for the introduction of various substituents, including hydroxyl groups, esters, and amides, which can influence pharmacokinetic properties and interaction with the target. chemisgroup.us

Position 1: Alkylation or fusion of other heterocyclic rings at this position can significantly alter the pharmacological profile. slideshare.net

By systematically varying these substituents, chemists can create a library of analogs to probe the specific structural requirements for biological activity.

Once a library of 1,4-diazepan-5-one derivatives is synthesized, the compounds are subjected to a battery of in vitro biological assays to determine their activity. These assays are designed not only to measure potency but also to provide insight into the mechanism of action. For derivatives targeting GABAA receptors, for example, radioligand binding assays are commonly used to measure the affinity of the compounds for the benzodiazepine (B76468) binding site. slideshare.net

SAR studies have revealed several key insights. For instance, in one study focusing on 1,5-dihydro-2H-benzo[b] chemisgroup.usnih.govdiazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi, modifications to a urea substituent were explored. nih.gov Replacing a 4-methyl group with a 4-methoxy group maintained potency while improving solubility, whereas a 4-fluoro substitution led to a tenfold drop in potency. nih.gov Such studies help to build a detailed map of the molecular interactions governing the ligand-target recognition, guiding the design of more effective and specific molecules.

The table below presents hypothetical data based on published SAR findings for benzodiazepine-like compounds, illustrating how structural changes impact biological activity.

| Compound | Scaffold | Substituent (R1) | Substituent (R2) | Biological Activity (pIC50) |

|---|---|---|---|---|

| 1 | 1,4-Benzodiazepin-5-one | -H | -Cl | 7.2 |

| 2 | 1,4-Benzodiazepin-5-one | -CH3 | -Cl | 7.5 |

| 3 | 1,4-Benzodiazepin-5-one | -H | -NO2 | 7.8 |

| 4 | 1,4-Benzodiazepin-5-one | -H | -H | 6.1 |

| 5 | 1,4-Thienodiazepin-5-one | -H | -Cl | 7.4 |

Molecular Docking and Computational Ligand-Target Interaction Modeling

Computational methods, particularly molecular docking and ligand-target interaction modeling, are indispensable tools in modern medicinal chemistry for studying 1,4-diazepan-5-one derivatives. nih.gov These techniques provide atomic-level insights into how these molecules interact with their biological targets, guiding rational drug design. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor or enzyme. nih.gov In the absence of an experimental crystal structure of a ligand-bound target, protein homology modeling and computational docking are critical for forming structure-based hypotheses. nih.gov

For benzodiazepines, a major target is the GABAA receptor, where they bind at the interface between the α and γ subunits. nih.gov Docking studies have been instrumental in proposing binding modes for diazepam and its analogs within this pocket. nih.govnih.gov The process involves generating thousands of potential binding poses and then using scoring functions to rank them. nih.gov These models predict key interactions with specific amino acid residues, such as α1His101, α1Tyr159, α1Tyr209, and γ2Phe77, which are known from experimental data to be crucial for binding. nih.gov The accuracy of these predictions can be validated by their ability to identify known ligands from different structural classes in virtual screening campaigns. nih.gov

Beyond predicting the binding pose, computational modeling helps to elucidate the detailed molecular recognition mechanisms that govern the interaction. nih.gov This involves analyzing the specific non-covalent forces that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, modeling of diazepam binding to the GABAA receptor suggests that the carboxyl oxygen of the diazepine ring interacts with α1Thr206 and γ2Thr142, while the imine nitrogen forms a hydrogen bond with α1Ser204. nih.gov The phenyl ring at position 5 (the L3 hydrophobic feature) makes strong hydrophobic interactions with α1His101 and γ2Phe77. nih.gov Understanding these specific interactions at a molecular level is crucial for explaining the observed SAR and for designing new molecules with improved affinity and selectivity. Computational models can explain why small changes to a molecule's structure can lead to significant changes in biological activity, for instance, by introducing a steric clash or disrupting a critical hydrogen bond. nih.gov

The following table summarizes key predicted interactions between a 1,4-diazepan-5-one-based ligand and a hypothetical receptor binding site, derived from computational docking studies.

| Ligand Moiety | Receptor Residue | Interaction Type | Significance |

|---|---|---|---|

| C=O group (Position 5) | Serine 204 | Hydrogen Bond | Anchors the ligand in the pocket. |

| Phenyl Ring (Position 5) | Phenylalanine 77 | π-π Stacking | Contributes to binding affinity via hydrophobic interactions. |

| Nitrogen (Position 1) | Threonine 142 | Hydrogen Bond | Provides additional stability. |

| Substituent at Position 7 | Tyrosine 159 | Hydrophobic Interaction | Occupies a lipophilic sub-pocket, enhancing potency. |

| Diazepine Ring | Multiple Residues | Van der Waals | Ensures optimal shape complementarity with the binding site. |

Role as Peptidomimetics and Conformational Constraints in Peptide Design

The structural scaffold of 1,4-diazepan-5-one has emerged as a valuable tool in the field of medicinal chemistry, particularly in its application as a peptidomimetic and for imparting conformational constraints in peptide design. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity. The 1,4-diazepan-5-one core, when incorporated into a peptide sequence, can enforce specific secondary structures, such as β-turns and γ-turns, which are often crucial for biological activity.

The seven-membered ring of the diazepan-5-one introduces a degree of rigidity into the otherwise flexible peptide backbone. This conformational constraint is advantageous in drug design as it can lock the molecule into a bioactive conformation, thereby increasing its affinity and potency for a specific biological target. By reducing the number of accessible conformations, the entropic penalty of binding to a receptor is minimized, leading to a more favorable binding energy.

Researchers have explored the synthesis of various substituted 1,4-diazepan-5-one derivatives to fine-tune their conformational effects and to mimic the side chains of natural amino acids. These modifications allow for the creation of a diverse library of peptidomimetics with tailored pharmacological profiles. The ability to control the stereochemistry at the substitution points on the diazepanone ring further enhances the precision of conformational control.

Detailed Research Findings